![molecular formula C13H19NS B13271018 N-[2-(3-methylphenyl)ethyl]thiolan-3-amine](/img/structure/B13271018.png)
N-[2-(3-methylphenyl)ethyl]thiolan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-methylphenyl)ethyl]thiolan-3-amine is a chemical compound with the molecular formula C13H19NS It is characterized by the presence of a thiolane ring attached to an amine group and a 3-methylphenyl ethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methylphenyl)ethyl]thiolan-3-amine typically involves the reaction of 3-methylphenyl ethylamine with thiolane derivatives under controlled conditions. One common method involves the use of a thiolane precursor, such as thiolane-3-carboxylic acid, which is reacted with 3-methylphenyl ethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated purification systems to streamline the production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methylphenyl)ethyl]thiolan-3-amine can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Alkyl halides; reactions are conducted in polar aprotic solvents like acetonitrile or dimethylformamide at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Secondary or tertiary amines.
Scientific Research Applications
N-[2-(3-methylphenyl)ethyl]thiolan-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(3-methylphenyl)ethyl]thiolan-3-amine involves its interaction with molecular targets such as enzymes and receptors. The thiolane ring and amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the 3-methylphenyl ethyl substituent may enhance the compound’s binding affinity to hydrophobic pockets within target proteins, modulating their function.
Comparison with Similar Compounds
Similar Compounds
N-[1-(2-methylphenyl)ethyl]thiolan-3-amine: Similar structure but with a different positional isomer of the methyl group.
N-[2-(4-methylphenyl)ethyl]thiolan-3-amine: Another positional isomer with the methyl group at the para position.
N-[2-(2-methylphenyl)ethyl]thiolan-3-amine: Positional isomer with the methyl group at the ortho position.
Uniqueness
N-[2-(3-methylphenyl)ethyl]thiolan-3-amine is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets, potentially offering distinct advantages in certain applications.
Properties
Molecular Formula |
C13H19NS |
|---|---|
Molecular Weight |
221.36 g/mol |
IUPAC Name |
N-[2-(3-methylphenyl)ethyl]thiolan-3-amine |
InChI |
InChI=1S/C13H19NS/c1-11-3-2-4-12(9-11)5-7-14-13-6-8-15-10-13/h2-4,9,13-14H,5-8,10H2,1H3 |
InChI Key |
UNNQLWVBXOWWIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CCNC2CCSC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


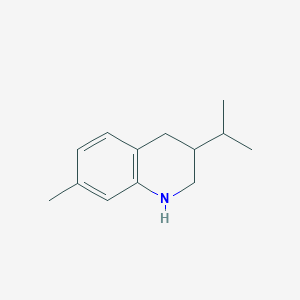
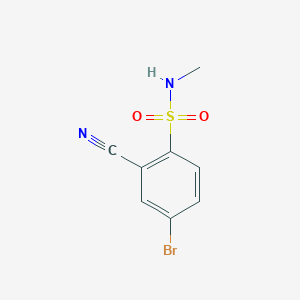
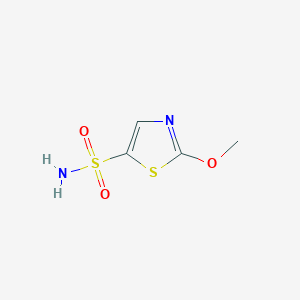
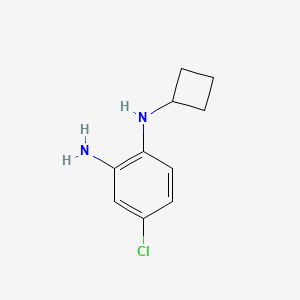

amine](/img/structure/B13270964.png)
![3-Cyclopropyl-8-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13270968.png)

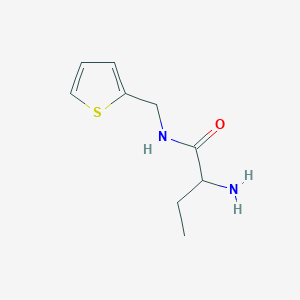
![4-(2-Cyclopropylethyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13270992.png)
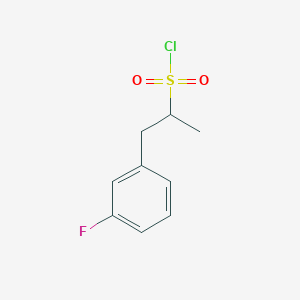
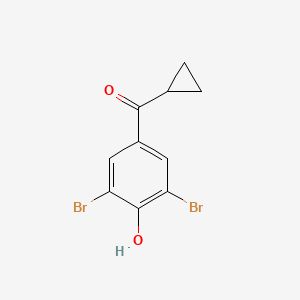
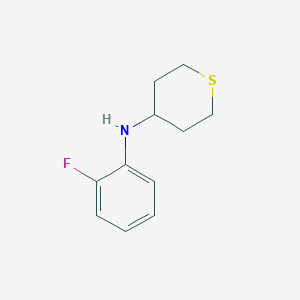
![(3-Ethoxypropyl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine](/img/structure/B13271016.png)
